Cas no 933-80-2 (6-Chloro-2-methylpyrimidine-4,5-diamine)

6-Chloro-2-methylpyrimidine-4,5-diamine structure
933-80-2 structure
Product Name:6-Chloro-2-methylpyrimidine-4,5-diamine
CAS 번호:933-80-2
MF:C5H7ClN4
메가와트:158.58887887001
MDL:MFCD00234120
CID:797281
PubChem ID:594145
Update Time:2024-10-26

6-Chloro-2-methylpyrimidine-4,5-diamine 화학적 및 물리적 성질

이름 및 식별자

    • 6-Chloro-2-methylpyrimidine-4,5-diamine
    • 4,5-Pyrimidinediamine,6-chloro-2-methyl-
    • 6-chloro-4,5-diamino-2-methylpyrimidine
    • 6-Chloro-2-methyl-4,5-pyrimidinediamine
    • SGPFPRGCGZLZPP-UHFFFAOYSA-N
    • 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
    • 6-chloro-2-methylpyrimidine-4,5-diamin
    • 6-chloro-2-methyl-pyrimidine-4,5-diamine
    • 4,5-Pyrimidinediamine, 6-chloro-2-methyl-
    • 6-Chloro-2-methyl-4,5-pyrimidinediamine (ACI)
    • Pyrimidine, 4,5-diamino-6-chloro-2-methyl- (7CI, 8CI)
    • C77201
    • 933-80-2
    • CS-0045785
    • EN300-7241089
    • MFCD00234120
    • DS-15928
    • DB-359403
    • DTXSID60344053
    • SY317160
    • AC-907/25004456
    • SB57709
    • SCHEMBL116212
    • AKOS022183071
    • MDL: MFCD00234120
    • 인치: 1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
    • InChIKey: SGPFPRGCGZLZPP-UHFFFAOYSA-N
    • 미소: ClC1C(N)=C(N)N=C(C)N=1

계산된 속성

  • 정밀분자량: 158.0359239g/mol
  • 동위원소 질량: 158.0359239g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 120
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 6
  • 소수점 매개변수 계산 참조값(XlogP): 0.5
  • 토폴로지 분자 극성 표면적: 77.8

실험적 성질

  • 밀도: 1.5±0.1 g/cm3
  • 융해점: Not available
  • 비등점: 314.3±37.0°C at 760 mmHg
  • 플래시 포인트: 143.9±26.5 °C
  • 증기압: 0.0±0.7 mmHg at 25°C

6-Chloro-2-methylpyrimidine-4,5-diamine 보안 정보

6-Chloro-2-methylpyrimidine-4,5-diamine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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100mg
626CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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250mg
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Chemenu
CM255863-1g
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Chemenu
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$1066 2021-08-04
Chemenu
CM255863-10g
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$1636 2021-08-04
TRC
C380095-250mg
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$207.00 2023-05-18
TRC
C380095-2.5g
6-Chloro-2-methylpyrimidine-4,5-diamine
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$1642.00 2023-05-18
eNovation Chemicals LLC
D760445-5g
4,5-Pyrimidinediamine, 6-chloro-2-methyl-
933-80-2 95+%
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eNovation Chemicals LLC
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933-80-2 95+%
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$840 2024-06-06

6-Chloro-2-methylpyrimidine-4,5-diamine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  25 min, 120 °C
참조
Thiopurine derivative-induced Fpg/Nei DNA glycosylase inhibition: structural, dynamic and functional insights
Rieux, Charlotte; Goffinont, Stephane; Coste, Franck ; Tber, Zahira; Cros, Julien; et al, International Journal of Molecular Sciences, 2020, 21(6),

합성 방법 2

반응 조건
1.1 Reagents: Ammonia Solvents: Ethanol ;  4 h, 160 °C
참조
Preparation of substituted pyrimidine and pyrimidoindole compounds as anti-tubulin, antimitotic, antitumor, anti-opportunistic agents, dihydrofolate reductase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ;  heated
참조
Discovery and optimization of novel purines as potent and selective CB2 agonists
Hollinshead, Sean P.; Astles, Peter C.; Chambers, Mark G.; Johnson, Michael P.; Palmer, John; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4962-4966

합성 방법 4

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Ammonia Solvents: Isopropanol ;  16 h, 150 °C; 150 °C → rt
참조
Preparation of purine compounds as CB2 agonists for the treatment of pain
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 120 °C
참조
N8-Glycosylated 8-Azapurine and Methylated Purine Nucleobases: Synthesis and Study of Base Pairing Properties
Leonczak, Piotr; Srivastava, Puneet; Bande, Omprakash; Schepers, Guy; Lescrinier, Eveline; et al, Journal of Organic Chemistry, 2019, 84(21), 13394-13409

합성 방법 6

반응 조건
1.1 Reagents: Ammonia ;  4 h, 120 °C
참조
Preparation of 6-substituted-9H-purine derivatives for the treatment and prevention of cancer
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Ammonia Solvents: Isopropanol ;  16 h, 150 °C
참조
Pteridines as fungicides, insecticides and antiparasitics and their preparation and use in agricultural and veterinary fields
, United States, , ,

합성 방법 8

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  10 min, 100 °C; 100 °C → 70 °C; overnight, 70 °C
참조
Preparation of substituted purine compounds as CRF1 receptor antagonists
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Ammonia Solvents: Ethanol ;  18 °C; 13.5 h, 15 psi, 120 °C
참조
Preparation of heterocyclic compounds as transglutaminase 2 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  18 h, 120 °C
참조
Compositions and methods using the same for treatment of neurodegenerative and mitochondrial disease
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Ammonia Solvents: Isopropanol ;  18 h, 150 °C
참조
Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation
, United States, , ,

합성 방법 12

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 100 °C
참조
Preparation of purinamine compounds treatment of neurodegenerative and mitochondrial disease
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  25 min, 120 °C
참조
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases
Smith, Adrian L.; D'Angelo, Noel D.; Bo, Yunxin Y.; Booker, Shon K.; Cee, Victor J.; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5188-5219

합성 방법 14

반응 조건
1.1 Reagents: Ammonium hydroxide ;  25 min, 120 °C; 120 °C → rt
참조
Preparation of heteroaryl compounds as PIKK inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Ammonium hydroxide ;  25 min, 120 °C; 120 °C → rt
참조
Preparation of 3-azaheterocyclyl-N-(substituted monocyclyl or bicyclyl)pyridine-2-amines and analogs as PI3 kinase and/or mTOR inhibitors for treating cancers
, United States, , ,

합성 방법 16

반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt; 2 h, rt
참조
Preparation of imidazopyrimidines as modulators of transient receptor potential TRPV1 channel proteins.
, United States, , ,

6-Chloro-2-methylpyrimidine-4,5-diamine Raw materials

6-Chloro-2-methylpyrimidine-4,5-diamine Preparation Products

6-Chloro-2-methylpyrimidine-4,5-diamine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
주문 번호:A922703
인벤토리 상태:in Stock
재다:5g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 14:33
가격 ($):464.0/800.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:933-80-2)6-Chloro-2-methylpyrimidine-4,5-diamine
A922703
순결:99%/99%
재다:5g/25g
가격 ($):464.0/800.0
Email